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(S,R,S)-AHPC-PEG1-NH2 reaction with carboxyl reactive groups

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Compound of Interest

Compound Name:

(S,R,S)-AHPC-PEG1-NH2

dihydrochloride

Cat. No.: B8249183

Application Notes: (S,R,S)-AHPC-PEG1-NH2

Amine Linker

Product: (S,R,S)-AHPC-PEG1-NH2

Catalog Number: BXV-8021

CAS Number: 2097920-90-3

Introduction

(S,R,S)-AHPC-PEG1-NH2 is a functionalized building block essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a short-chain polyethylene glycol (PEG1) linker that is terminated with a primary amine (-NH2). This primary amine serves as a versatile reactive handle for conjugation to a target protein ligand.

The reaction of the terminal amine with a carboxyl group on a target protein ligand is a cornerstone of PROTAC synthesis. This reaction forms a stable amide bond, covalently linking the VHL ligand to the target protein ligand. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide a detailed protocol for the conjugation of (S,R,S)-AHPC-PEG1-NH2 to a carboxyl-containing molecule using the widely adopted EDC/NHS chemistry.

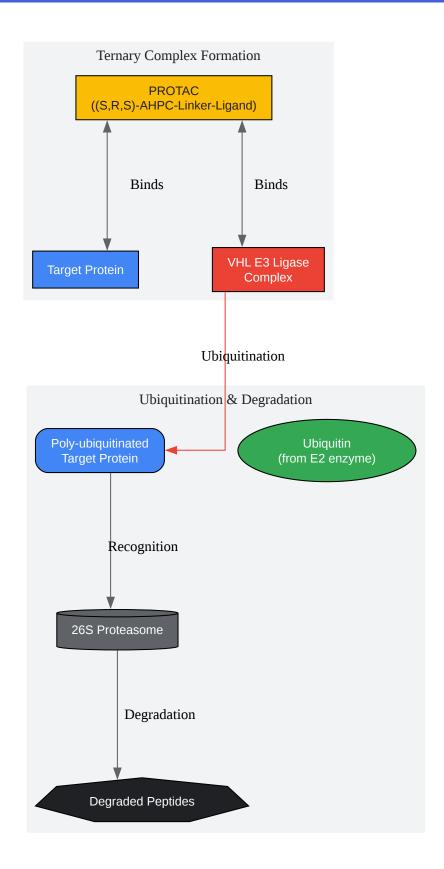




Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC synthesized using (S,R,S)-AHPC-PEG1-NH2 functions by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





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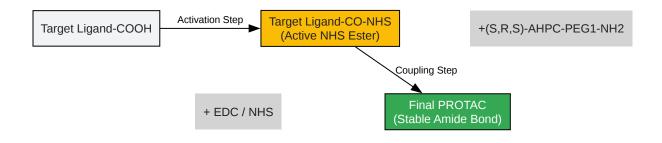
Diagram 1: PROTAC Mechanism of Action



Chemical Reaction: Amide Bond Formation

The primary amine of (S,R,S)-AHPC-PEG1-NH2 reacts with a carboxylic acid that has been activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, N-hydroxysuccinimide (NHS). The process involves two main steps:

- Carboxyl Activation: EDC reacts with the carboxyl group to form a highly reactive Oacylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS ester.
- Amine Coupling: The terminal amine of (S,R,S)-AHPC-PEG1-NH2 nucleophilically attacks the NHS ester, displacing NHS and forming a stable amide bond.



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Diagram 2: EDC/NHS Reaction Scheme

Quantitative Data Summary

The following table summarizes typical data obtained from the conjugation reaction and purification process. Actual results may vary depending on the specific carboxyl-containing molecule and reaction conditions.



Parameter	Value	Method
Reactant Molar Ratio	1:1.2:1.5:1.5	(Carboxyl Molecule : AHPC- NH2 : EDC : NHS)
Reaction Time	12 - 18 hours	Stirring at Room Temperature
Reaction Solvent	Anhydrous DMF or DMSO	-
Crude Product Purity	65 - 80%	Analytical HPLC (254 nm)
Final Purity (Post-HPLC)	>98%	Analytical HPLC (254 nm)
Overall Yield	40 - 60%	Gravimetric Analysis
Identity Confirmation	Expected Mass ± 1 Da	LC-MS (ESI+)

Experimental Protocol: EDC/NHS Coupling

This protocol details the steps for conjugating (S,R,S)-AHPC-PEG1-NH2 to a generic target molecule containing a carboxylic acid.

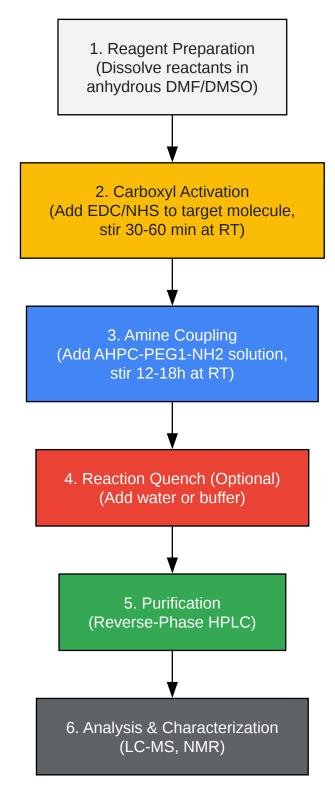
Materials and Reagents

- (S,R,S)-AHPC-PEG1-NH2
- · Target molecule with a terminal carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction vial (amber glass to protect from light)
- Stir bar
- Nitrogen or Argon gas supply
- Reverse-phase HPLC system for purification



· LC-MS system for analysis

Experimental Workflow



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Diagram 3: Experimental Workflow

Step-by-Step Procedure

- Reagent Preparation:
 - Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-containing target molecule (1.0 eq) in anhydrous DMF or DMSO.
 - In a separate vial, dissolve (S,R,S)-AHPC-PEG1-NH2 (1.2 eq) in a small amount of anhydrous DMF or DMSO.
 - Prepare stock solutions of EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF or DMSO.
- Carboxyl Group Activation:
 - To the stirred solution of the target molecule, add the NHS solution followed by the EDC solution.
 - Allow the activation reaction to proceed for 30-60 minutes at room temperature. The solution should remain clear.
- Amine Coupling Reaction:
 - Slowly add the solution of (S,R,S)-AHPC-PEG1-NH2 to the activated NHS ester solution from the previous step.
 - Seal the reaction vial and stir the mixture at room temperature for 12-18 hours. Protect the reaction from light.
- Reaction Monitoring:
 - Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or TLC. Look for the consumption of the starting materials and the appearance of the desired product mass.
- Purification:
 - Once the reaction is complete, the crude product can be purified.



- Dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile with 0.1% TFA)
 and purify using preparative reverse-phase HPLC.
- Collect fractions containing the pure product, identified by its retention time and mass.
- Characterization and Storage:
 - Confirm the identity and purity of the final PROTAC product using analytical LC-MS and NMR spectroscopy.
 - Lyophilize the pure fractions to obtain the final product as a solid.
 - Store the purified PROTAC at -20°C or -80°C, protected from light and moisture.

Troubleshooting

- Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the
 active NHS ester and quench the EDC. Consider increasing the excess of EDC/NHS or the
 reaction time.
- Side Reactions: The formation of an N-acylisourea byproduct can occur if NHS is omitted. Always use NHS or Sulfo-NHS for a more efficient and cleaner reaction.
- No Reaction: Verify the integrity of the starting materials. The primary amine on the AHPC linker and the carboxylic acid on the target ligand are essential for the reaction. Confirm the activity of the EDC reagent.
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